1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 5-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
- 1-Benzyl-4-(2-chloro-5-nitrophenyl)piperazine
- 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
- 1-Benzyl-4-(3-nitrobenzoyl)piperazine
These compounds share structural similarities but differ in the position and nature of substituents on the aromatic ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-6-7-16(21(22)23)17(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
BFARNGFNSDQCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.